molecular formula C14H21N B1416928 4-[2-(2-Methylphenyl)ethyl]piperidine CAS No. 654662-97-2

4-[2-(2-Methylphenyl)ethyl]piperidine

Cat. No.: B1416928
CAS No.: 654662-97-2
M. Wt: 203.32 g/mol
InChI Key: SRINKQNUZYWURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methylphenyl)ethyl]piperidine typically involves the reaction of 2-methylphenylacetonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methylphenyl)ethyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives .

Scientific Research Applications

4-[2-(2-Methylphenyl)ethyl]piperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving receptor binding and neurotransmitter interactions.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Methylphenyl)ethyl]morpholine
  • 4-[2-(2-Methylphenyl)ethyl]thiomorpholine
  • 4-[2-(2-Methylphenyl)ethyl]pyrrolidine

Uniqueness

4-[2-(2-Methylphenyl)ethyl]piperidine is unique due to its specific structural features, such as the piperidine ring and the 2-methylphenyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-[2-(2-methylphenyl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12-4-2-3-5-14(12)7-6-13-8-10-15-11-9-13/h2-5,13,15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRINKQNUZYWURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Methylphenyl)ethyl]piperidine
Reactant of Route 2
4-[2-(2-Methylphenyl)ethyl]piperidine
Reactant of Route 3
Reactant of Route 3
4-[2-(2-Methylphenyl)ethyl]piperidine
Reactant of Route 4
Reactant of Route 4
4-[2-(2-Methylphenyl)ethyl]piperidine
Reactant of Route 5
Reactant of Route 5
4-[2-(2-Methylphenyl)ethyl]piperidine
Reactant of Route 6
4-[2-(2-Methylphenyl)ethyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.